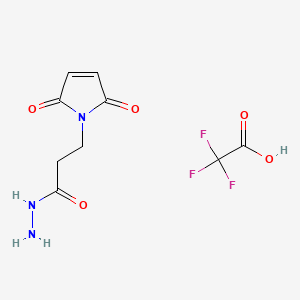

3-Maleimidopropiohydrazide Trifluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dioxopyrrol-1-yl)propanehydrazide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3.C2HF3O2/c8-9-5(11)3-4-10-6(12)1-2-7(10)13;3-2(4,5)1(6)7/h1-2H,3-4,8H2,(H,9,11);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADCXPKRBUEEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856280 | |

| Record name | Trifluoroacetic acid--3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-61-6 | |

| Record name | 1H-Pyrrole-1-propanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359436-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoroacetic acid--3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Maleimidopropiohydrazide Trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unique Utility of a Heterobifunctional Crosslinker

An In-Depth Technical Guide to 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA) for Advanced Bioconjugation

In the landscape of bioconjugation chemistry, the ability to selectively and efficiently link distinct molecular entities is paramount. This compound (MPH-TFA) emerges as a powerful tool for researchers, scientists, and drug development professionals, offering a unique heterobifunctional architecture designed for sequential or orthogonal conjugation strategies.[1] As a water-soluble reagent, it bridges the gap between sulfhydryl- and carbonyl-containing molecules, a capability that is particularly crucial in the sophisticated assembly of antibody-drug conjugates (ADCs) and other targeted therapeutic systems.[2][3]

This guide provides a deep dive into the core chemical properties, reaction mechanisms, and field-proven applications of MPH-TFA. Moving beyond a simple recitation of facts, we will explore the causality behind experimental choices, offering insights grounded in practical application to empower robust and reproducible results in your laboratory.

Core Physicochemical Properties of MPH-TFA

The efficacy of any crosslinker begins with its fundamental properties. MPH-TFA is a white solid whose structure is defined by a thiol-reactive maleimide group and a carbonyl-reactive hydrazide moiety, separated by a short propane spacer.[2] The trifluoroacetate (TFA) counterion is not merely incidental; it significantly enhances the compound's solubility in aqueous buffers and polar organic solvents, a critical feature for biocompatibility.[2][4]

| Property | Value | Source |

| Synonyms | N-(β-Maleimidopropionic acid)hydrazide trifluoroacetate, MPH | [1][2] |

| CAS Number | 359436-61-6 | [2] |

| Molecular Formula | C₇H₉N₃O₃ · C₂HF₃O₂ | [1] |

| Molecular Weight | 297.19 g/mol | [1][5] |

| Appearance | White Solid | [6] |

| Melting Point | 120-123 °C | [6] |

| Solubility | Miscible with water; Soluble in polar organic solvents (e.g., DMSO, DMF) | [2][4] |

| Storage | Store at -20°C under an inert atmosphere to preserve reactivity. | [2] |

Mechanism of Action: A Tale of Two Chemistries

The utility of MPH-TFA is rooted in its two distinct reactive functionalities, which can be addressed under different reaction conditions, allowing for controlled, stepwise conjugations.

The Maleimide-Thiol Reaction (Michael Addition)

The maleimide group is highly specific for sulfhydryl (thiol) groups, found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond (specifically, a thiosuccinimide linkage).[7]

-

Optimal pH: This reaction is most efficient in the pH range of 6.5 to 7.5.[7] Below pH 6.5, the thiol is largely protonated and less nucleophilic, slowing the reaction rate. Above pH 7.5, the maleimide ring becomes increasingly susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine) begins to compete, reducing specificity.[8][9] Therefore, maintaining a neutral pH is a critical parameter for success.

-

Kinetics: The reaction is typically rapid, often reaching completion within 1-2 hours at room temperature.[10]

The Hydrazide-Carbonyl Reaction (Hydrazone Formation)

The hydrazide group reacts with carbonyls (aldehydes and ketones) to form a hydrazone bond. This reaction is particularly valuable for conjugating molecules to glycoproteins that have been oxidized to generate aldehyde groups, or to payloads functionalized with a carbonyl.

-

pH-Dependence and Cleavability: This condensation reaction is catalyzed by mild acid, typically proceeding optimally at a pH between 4.5 and 6.0.[2] A key feature of the resulting hydrazone bond is its pH-sensitivity; it is relatively stable at neutral pH but is susceptible to cleavage under acidic conditions (pH 5-6).[2] This attribute is masterfully exploited in drug delivery systems designed to release a payload within the acidic microenvironment of a tumor or inside the endosomes of a cell.[2]

Figure 1: Dual reactivity of MPH-TFA.

Experimental Protocols: From Theory to Practice

The true value of a reagent is demonstrated in its application. Here, we outline a detailed, two-stage protocol for the creation of an Antibody-Drug Conjugate (ADC), a primary application for MPH-TFA.

Workflow: Two-Stage ADC Synthesis

This workflow exemplifies the power of MPH-TFA's heterobifunctional nature. First, the payload (drug) containing a carbonyl group is attached to the hydrazide moiety of MPH-TFA. In the second stage, this activated linker-payload construct is conjugated to the thiol groups of a reduced antibody.

Figure 2: Experimental workflow for ADC synthesis using MPH-TFA.

Detailed Protocol: Two-Stage Antibody-Drug Conjugation

Materials:

-

Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

This compound (MPH-TFA)

-

Carbonyl-containing cytotoxic drug/payload

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffers: Sodium Acetate Buffer (100 mM, pH 5.0), Phosphate Buffered Saline (PBS, 100 mM phosphate, 150 mM NaCl, pH 7.2) with 2 mM EDTA

-

Purification columns (e.g., desalting columns, RP-HPLC, SEC-HPLC)

Stage 1: Activation of Payload with MPH-TFA

-

Rationale: This initial step creates the reactive intermediate. The reaction is performed in an acidic buffer to facilitate hydrazone bond formation.

-

Procedure: a. Dissolve the carbonyl-containing payload in a minimal volume of DMSO. b. Dissolve a 1.5-fold molar excess of MPH-TFA in Sodium Acetate Buffer. c. Add the payload solution to the MPH-TFA solution. The final concentration of organic solvent (DMSO) should ideally be below 10% to maintain buffer integrity. d. Incubate the reaction for 4-6 hours at room temperature, protected from light. e. Monitor the reaction by LC-MS to confirm the formation of the maleimide-activated payload. f. Purify the product using reverse-phase HPLC (RP-HPLC) to remove unreacted starting materials. Lyophilize the collected fractions to obtain the purified intermediate.

Stage 2: Conjugation to Antibody

-

Rationale: The interchain disulfide bonds of the antibody are selectively reduced to generate free thiols for conjugation. TCEP is often preferred as it is a non-thiol-based reducing agent, avoiding interference with the subsequent maleimide reaction. A neutral pH is critical for the maleimide-thiol reaction.

-

Procedure: a. Prepare the mAb at a concentration of 5-10 mg/mL in PBS with EDTA. The EDTA chelates trace metals that can catalyze re-oxidation of thiols. b. Add a 5 to 10-fold molar excess of TCEP to the antibody solution. c. Incubate for 1-2 hours at 37°C to achieve partial reduction of interchain disulfides. d. Immediately remove the excess TCEP using a desalting column (size-exclusion chromatography) equilibrated with the PBS/EDTA reaction buffer. This step is crucial to prevent TCEP from reacting with the maleimide. e. Dissolve the purified maleimide-activated payload from Stage 1 in DMSO. f. Add a 5 to 8-fold molar excess of the activated payload over the antibody to the reduced mAb solution. g. Incubate for 1-2 hours at room temperature or 4°C overnight. h. (Optional Quenching): Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. i. Purify the final ADC from unconjugated payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Analytical Characterization of Conjugates

Verifying the successful synthesis and purity of the bioconjugate is a non-trivial but essential step. A multi-pronged analytical approach is required to characterize these heterogeneous molecules.[11]

| Analytical Technique | Purpose | Key Insights |

| Hydrophobic Interaction Chromatography (HIC) | Determination of Drug-to-Antibody Ratio (DAR) | Separates antibody species based on the number of conjugated drug molecules. Allows for quantification of the average DAR and the distribution of different drug-loaded species (e.g., DAR0, DAR2, DAR4).[12][13] |

| Size-Exclusion Chromatography (SEC-HPLC) | Assessment of Aggregation and Purity | Separates molecules based on size. Used to quantify high molecular weight species (aggregates) and remove unconjugated small molecule reagents.[13][14] |

| Reverse-Phase HPLC (RP-HPLC) | Analysis of Antibody Chains | Often performed after reducing the ADC to its light and heavy chains. Can resolve chains with different numbers of conjugated payloads, confirming conjugation sites.[12] |

| Mass Spectrometry (MS) | Mass Verification and Identification | Provides precise mass measurement of the intact ADC or its subunits (light/heavy chains) to confirm successful conjugation and determine the exact mass shift corresponding to the attached linker-payload.[15][16][17] |

Critical Considerations & Troubleshooting

-

Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH > 7.5, rendering it unreactive towards thiols. It is imperative to prepare maleimide-activated reagents fresh and use them promptly. Reactions should be conducted within the recommended pH range.

-

Retro-Michael Reaction and Thiol Exchange: The thiosuccinimide bond formed between the maleimide and cysteine is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo.[18] This can lead to premature drug release and off-target toxicity. While MPH-TFA forms a standard thiosuccinimide linkage, awareness of this potential instability is crucial. Novel maleimide derivatives are being developed to improve conjugate stability.[19][20]

-

Solubility Issues: While MPH-TFA itself is water-soluble, the payload it carries may be highly hydrophobic. Care must be taken during the conjugation reaction to avoid precipitation, often by controlling the percentage of organic co-solvent (like DMSO or DMF) in the aqueous buffer.

Conclusion

This compound is a versatile and enabling tool in the bioconjugation scientist's arsenal. Its dual reactivity allows for the elegant and controlled assembly of complex biomolecules, most notably in the construction of antibody-drug conjugates. By understanding its core chemical properties, mastering the pH-dependent reaction mechanisms, and employing rigorous analytical characterization, researchers can leverage MPH-TFA to its full potential, driving forward the development of next-generation targeted therapeutics and diagnostics.

References

-

CellMosaic. (n.d.). Bioconjugate Analysis & Purification. Retrieved from [Link]

-

CellMosaic. (n.d.). Services - Bioconjugate Analysis & Purification - HPLC Analysis. Retrieved from [Link]

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161–172. Retrieved from [Link]

-

Yan, B., et al. (2019). Detection and Quantification of Free Sulfhydryls in Monoclonal Antibodies Using Maleimide Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 30(10), 2146–2155. Retrieved from [Link]

-

Streb, J., et al. (2015). Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. Chemistry – A European Journal, 21(36), 12646-12650. Retrieved from [Link]

-

CASSS. (2022). Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis. Retrieved from [Link]

-

Profacgen. (2024). Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. Retrieved from [Link]

-

Badescu, G., et al. (2014). Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. Chemical Communications, 50(64), 8963-8966. Retrieved from [Link]

-

Zhang, D., et al. (2021). Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index. Acta Pharmaceutica Sinica B, 11(11), 3584-3595. Retrieved from [Link]

-

UCL Discovery. (2017). Use of a next generation maleimide in combination with THIOMAB™ antibody technology delivers a highly stable, potent and near homogeneous antibody-drug conjugate. Retrieved from [Link]

-

Khetan, S., & Peyton, S. R. (2018). Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]

-

Fekete, S., et al. (2019). High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. Journal of Pharmaceutical and Biomedical Analysis, 174, 56-64. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Antibody-drug conjugate (ADC) in clinical application. Retrieved from [Link]

-

Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-72. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Analytical Techniques for Antibody-Drug Conjugates. Retrieved from [Link]

-

MDPI. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. Retrieved from [Link]

-

Khetan, S., & Peyton, S. R. (2018). Control of thiol-maleimide reaction kinetics in PEG hydrogel networks. Acta Biomaterialia, 70, 148-158. Retrieved from [Link]

-

North, A. J., et al. (2016). Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity. Polymer Chemistry, 7(2), 353-366. Retrieved from [Link]

-

ResearchGate. (2011). (PDF) Analytical methods for physicochemical characterization of antibody drug conjugates. Retrieved from [Link]

-

Wawrzynczak, D., et al. (2020). Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. Molecules, 25(15), 3439. Retrieved from [Link]

-

ResearchGate. (2013). An Efficient Synthesis of Thioesters Via TFA-Catalyzed Reaction of Carboxylic Acid and Thiols: Remarkably Facile C–S Bond Formation. Retrieved from [Link]

-

Wikipedia. (n.d.). Trifluoroacetic acid. Retrieved from [Link]

-

ResearchGate. (2012). (PDF) ChemInform Abstract: 1-Methylimidazolium Trifluoroacetate [Hmim]Tfa: Mild and Efficient Broensted Acidic Ionic Liquid for Hantzsch Reaction under Microwave Irradiation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium trifluoroacetate. Retrieved from [Link]

Sources

- 1. 3-Maleimidopropionic Acid Hydrazonium Trifluoroacetic Acid… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Trifluoroacetic acid | 76-05-1 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Control of thiol-maleimide reaction kinetics in PEG hydrogel networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Free Thiol Quantification of Antibodies and Antibody Drug Conjugates by Maleimide-Labeling and LC-MS Analysis - Mass Spec 2022 - Sharing Science Solutions [ondemand.casss.org]

- 18. creativepegworks.com [creativepegworks.com]

- 19. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of applicable thiol-linked antibody-drug conjugates with improved stability and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Maleimidopropiohydrazide Trifluoroacetate (MPH-TFA), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Understanding the solubility of MPH-TFA in aqueous and organic media is fundamental to its effective application in the synthesis of antibody-drug conjugates (ADCs), fluorescent labeling of proteins, and the development of targeted drug delivery systems.

Introduction to this compound (MPH-TFA)

This compound (MPH-TFA) is a versatile chemical reagent that features two distinct reactive moieties: a maleimide group and a hydrazide group. This dual functionality allows for the sequential or simultaneous conjugation of biomolecules. The maleimide group exhibits high selectivity for sulfhydryl groups (thiols), commonly found in cysteine residues of proteins and peptides. The hydrazide group readily reacts with carbonyl groups (aldehydes and ketones), which can be naturally present or introduced into biomolecules. The trifluoroacetate counterion enhances the solubility of the compound in polar solvents.

The molecular structure of MPH-TFA is presented below:

Caption: Chemical Structure of this compound.

Solubility Profile of MPH-TFA

The solubility of a crosslinking agent is a critical parameter that dictates its utility in various bioconjugation protocols. Poor solubility can lead to challenges in reaction setup, purification, and overall conjugation efficiency. MPH-TFA is generally characterized as a water-soluble reagent, a property enhanced by its trifluoroacetate salt form.[1][2]

Qualitative Solubility

Based on available data sheets and the known properties of its constituent functional groups, MPH-TFA exhibits the following qualitative solubility profile:

| Solvent System | Solvent Type | Solubility | Rationale and Expert Insights |

| Water | Polar Protic | Soluble | The trifluoroacetate salt form significantly enhances aqueous solubility.[3] This is a key advantage for bioconjugation reactions involving sensitive proteins that require aqueous buffer systems. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is a common solvent for organic reactions and can be used as a co-solvent in bioconjugation to dissolve hydrophobic molecules. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Similar to DMF, DMSO is an excellent solvent for a wide range of organic compounds and is often used to prepare stock solutions of crosslinkers. |

| Methanol (MeOH) | Polar Protic | Soluble | Methanol can be used as a solvent for MPH-TFA, particularly in applications where the presence of water needs to be minimized. |

Quantitative Solubility Estimates

-

N-Alkyl Maleimides: The solubility of N-alkyl maleimides in water can vary. For instance, N-ethylmaleimide is soluble in water at 50 mg/mL.[4]

-

Hydrazides: Simple hydrazides like propionyl hydrazide are generally soluble in water.

-

Trifluoroacetate Salts: Trifluoroacetate salts of organic molecules are typically highly soluble in polar solvents like water and alcohols.[3][5]

Given these factors, it is reasonable to estimate the solubility of MPH-TFA in water to be in the range of 10-50 mg/mL . However, for precise applications, experimental determination is highly recommended.

Experimental Protocol for Solubility Determination

The following section outlines a detailed, step-by-step methodology for determining the thermodynamic solubility of MPH-TFA in a given solvent system using the reliable shake-flask method coupled with UV-Vis spectrophotometry.[6][7][8][9]

Principle

The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[7] An excess amount of the solute (MPH-TFA) is agitated in the solvent for a prolonged period to ensure that the solution reaches saturation. After separating the undissolved solid, the concentration of the dissolved solute in the supernatant is quantified. UV-Vis spectrophotometry is a convenient and accurate method for quantification, provided the analyte has a chromophore that absorbs in the UV-Vis range. The maleimide moiety of MPH-TFA exhibits a characteristic UV absorbance, making this technique suitable.

Materials and Equipment

-

This compound (MPH-TFA)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm pore size)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Experimental Workflow

Caption: Experimental Workflow for Solubility Determination of MPH-TFA.

Step-by-Step Methodology

Part 1: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh a known amount of MPH-TFA and dissolve it in the solvent of interest to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Ensure complete dissolution.

-

Serial Dilutions: Perform a series of dilutions of the stock solution to create a set of standards with decreasing concentrations (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL).

-

UV-Vis Measurement: Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for MPH-TFA (typically around 215-220 nm for the maleimide group, but should be determined experimentally by scanning the spectrum of the stock solution).

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

Part 2: Shake-Flask Solubility Measurement

-

Prepare Saturated Solution: Add an excess amount of MPH-TFA (e.g., 20-50 mg) to a known volume of the solvent (e.g., 1-2 mL) in a sealed vial. The amount of solid should be sufficient to ensure that some remains undissolved after equilibration.

-

Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended time is crucial to ensure that the system reaches thermodynamic equilibrium.

-

Separation of Undissolved Solid:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the remaining solid.

-

-

Sample Collection: Carefully collect the supernatant without disturbing the solid pellet.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining fine particles. This step is critical to prevent artificially high solubility readings.

-

UV-Vis Measurement of Saturated Solution: Measure the absorbance of the filtered supernatant at the predetermined λmax. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the reading within the linear range of the calibration curve.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to calculate the concentration of MPH-TFA in the saturated solution. If the sample was diluted, remember to multiply the result by the dilution factor.

Mechanism of Action in Bioconjugation

The utility of MPH-TFA as a heterobifunctional crosslinker stems from the distinct and highly selective reactivity of its maleimide and hydrazide moieties.

Maleimide-Thiol Conjugation

The maleimide group reacts with sulfhydryl groups (thiols) via a Michael addition reaction. This reaction is highly efficient and specific for thiols within a pH range of 6.5-7.5.[10] At this pH, the thiol is sufficiently nucleophilic to attack the electron-deficient double bond of the maleimide ring, forming a stable thioether bond.

Caption: Maleimide-Thiol Conjugation Pathway.

Hydrazide-Carbonyl Conjugation

The hydrazide group of MPH-TFA reacts with carbonyl groups (aldehydes or ketones) to form a hydrazone linkage. This reaction is typically carried out under mildly acidic conditions (pH 4-6) to catalyze the dehydration step of the reaction. Carbonyl groups can be introduced into biomolecules, such as glycoproteins, through periodate oxidation of their carbohydrate moieties.

Caption: Hydrazide-Carbonyl Conjugation Pathway.

The heterobifunctional nature of MPH-TFA allows for a two-step conjugation strategy, providing precise control over the assembly of complex bioconjugates.

Conclusion

A thorough understanding of the solubility of this compound is paramount for its successful implementation in bioconjugation and drug development. Its inherent water solubility, augmented by the trifluoroacetate counterion, makes it an attractive reagent for modifying sensitive biological molecules. For applications requiring the highest degree of precision, the experimental determination of its solubility using the detailed shake-flask method is strongly advocated. By carefully controlling the reaction conditions based on the principles of its dual reactivity, researchers can effectively leverage the capabilities of MPH-TFA to advance their scientific endeavors.

References

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Hara, R., & Cady, G. H. (1954). Solubilities of Salts in Trifluoroacetic Acid. Journal of the American Chemical Society, 76(17), 4285–4287. [Link]

-

Veseli, A., Zakelj, S., & Kristl, A. (2019). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 12(4), 1717-1724. [Link]

-

Matos, M. J., et al. (2020). Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. Pharmaceuticals, 13(11), 375. [Link]

-

ScienceMadness Wiki. Trifluoroacetic acid. [Link]

-

Canadian Science Publishing. The Trifluoroacetic Acid Solvent System. Part I. Bases. [Link]

-

Swift-Ramirez, W. R. (2020). The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. UC Irvine. [Link]

-

He, Z., et al. (2021). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. Molecules, 26(11), 3326. [Link]

-

Wikipedia. Maleimide. [Link]

-

ResearchGate. Synthesis on N-Alkylated Maleimides. [Link]

-

ACS Publications. A High Yielding Synthesis of N-Alkyl Maleimides Using a Novel Modification of the Mitsunobu Reaction. [Link]

-

MDPI. Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. labsolu.ca [labsolu.ca]

- 3. chemscene.com [chemscene.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation [escholarship.org]

The Definitive Guide to 3-Maleimidopropiohydrazide Trifluoroacetate: Properties, Applications, and Protocols

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the heterobifunctional crosslinker, 3-Maleimidopropiohydrazide Trifluoroacetate. We will delve into its core chemical properties, with a definitive analysis of its molecular weight, and explore its versatile applications in bioconjugation and drug delivery. This guide provides not only the 'what' but, more critically, the 'why' behind its use, supported by detailed, field-proven protocols and mechanistic insights to ensure scientific integrity and reproducibility in your work.

Core Chemical Attributes and a Definitive Molecular Weight

This compound is a versatile chemical tool characterized by two key reactive groups at opposite ends of a propane spacer: a maleimide and a hydrazide. The maleimide group offers a highly selective reaction with sulfhydryl groups (thiols), while the hydrazide moiety readily couples with carbonyl groups like aldehydes and ketones. This dual reactivity makes it an invaluable reagent for conjugating a wide range of biomolecules. The compound is supplied as a stable trifluoroacetate salt, which enhances its solubility in aqueous solutions, a critical feature for most bioconjugation reactions.

Resolving the Molecular Weight Discrepancies

A review of commercial sources reveals slight variations in the reported molecular weight of this compound. To establish a definitive value, a calculation based on the precise atomic weights of its constituent parts is necessary. The compound consists of the 3-maleimidopropiohydrazide cation (C₇H₉N₃O₃) and the trifluoroacetate anion (C₂HF₃O₂).

-

3-Maleimidopropiohydrazide (C₇H₉N₃O₃):

-

Carbon (C): 7 x 12.011 = 84.077

-

Hydrogen (H): 9 x 1.008 = 9.072

-

Nitrogen (N): 3 x 14.007 = 42.021

-

Oxygen (O): 3 x 15.999 = 47.997

-

Subtotal: 183.167 g/mol

-

-

Trifluoroacetic Acid (C₂HF₃O₂):

-

Total Molecular Weight:

-

183.167 g/mol + 114.0233 g/mol = 297.1903 g/mol

-

This calculated value aligns with the most frequently cited molecular weight of 297.19 g/mol [3][4][5][6]. The minor discrepancies observed in some sources can be attributed to the use of rounded atomic weights in their calculations.

| Property | Value | Source |

| Definitive Molecular Weight | 297.19 g/mol | Calculated |

| Molecular Formula | C₉H₁₀F₃N₃O₅ (as the salt) | [4][5] |

| CAS Number | 359436-61-6 | [3][4][7][8] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 120-123 °C | [5][8] |

The Chemistry of Bioconjugation: A Tale of Two Reactive Groups

The utility of this compound stems from its heterobifunctional nature, allowing for sequential and controlled conjugation of two different molecules.

The Thiol-Reactive Maleimide

The maleimide group is highly specific for sulfhydryl groups, found in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic to attack the double bond of the maleimide ring, yet the concentration of competing nucleophiles like hydroxide ions is low.

The Carbonyl-Reactive Hydrazide

The hydrazide group at the other end of the molecule is poised to react with carbonyl groups (aldehydes and ketones). This reaction forms a hydrazone bond, which is notably reversible under acidic conditions. This pH-sensitive linkage is a key feature exploited in the design of drug delivery systems, where a payload can be released in the acidic environment of endosomes or lysosomes.

Applications in Research and Drug Development

The unique chemical properties of this compound have led to its widespread adoption in several key areas of biomedical research.

Antibody-Drug Conjugates (ADCs)

A prime application is in the development of ADCs for targeted cancer therapy. In this context, the maleimide group can be used to attach the crosslinker to a monoclonal antibody that has been engineered to contain free cysteine residues. The hydrazide group is then available to conjugate a cytotoxic drug that has been modified to contain an aldehyde or ketone. This creates a targeted delivery system where the potent drug is selectively delivered to cancer cells expressing the antigen recognized by the antibody.

pH-Sensitive Drug Delivery Systems

The acid-labile nature of the hydrazone bond is leveraged in the creation of drug delivery vehicles that release their cargo in response to a drop in pH. For instance, nanoparticles or liposomes can be functionalized with this crosslinker. A therapeutic agent is then attached via the hydrazone linkage. When these delivery systems are internalized by cells and traffic to the acidic compartments of the endo-lysosomal pathway, the hydrazone bond is cleaved, releasing the drug where it is needed.

Immobilization of Biomolecules

This compound is also an effective tool for immobilizing proteins, peptides, or other thiol-containing molecules onto surfaces that have been functionalized with aldehyde or ketone groups. This is a common strategy in the development of biosensors, diagnostic assays, and affinity chromatography matrices.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for your specific application.

Protocol 1: Two-Step Conjugation of a Protein to an Aldehyde-Containing Molecule

This protocol first modifies the protein with the crosslinker, followed by conjugation to the second molecule.

Step 1: Modification of the Protein with this compound

-

Dissolve the Protein: Prepare a solution of your thiol-containing protein in a suitable buffer at a pH of 7.0-7.5 (e.g., phosphate-buffered saline, PBS).

-

Prepare the Crosslinker Solution: Immediately before use, dissolve this compound in a water-miscible organic solvent like DMSO or DMF.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the protein solution.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C.

-

Purification: Remove the excess, unreacted crosslinker by dialysis or size-exclusion chromatography.

Step 2: Conjugation to the Aldehyde-Containing Molecule

-

Prepare the Second Molecule: Dissolve your aldehyde-containing molecule in a compatible buffer.

-

Conjugation Reaction: Mix the maleimide-modified protein with a molar excess of the aldehyde-containing molecule. The optimal pH for hydrazone formation is typically between 5.0 and 6.0.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.

-

Final Purification: Purify the final conjugate using an appropriate chromatographic technique to remove any unreacted starting materials.

Visualizing the Workflow

Caption: A two-step bioconjugation workflow using this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that enables the elegant and efficient conjugation of diverse biomolecules. Its well-defined reactivity, coupled with the pH-sensitive nature of the hydrazone bond it forms, provides researchers with a sophisticated tool for a wide range of applications, from the construction of targeted therapeutics to the development of novel diagnostic platforms. By understanding the underlying chemical principles and employing robust, optimized protocols, scientists can fully harness the potential of this important reagent in their research and development endeavors.

References

-

National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Trifluoroacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Molar Mass Calculator. (n.d.). C2HF3O2 (Trifluoroacetic acid) molar mass. Retrieved from [Link]

Sources

- 1. Trifluoroacetic acid [webbook.nist.gov]

- 2. Trifluoroacetic acid [webbook.nist.gov]

- 3. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-MALEIMIDOPROPIONIC ACID HYDRAZONIUM, TRIFLUOROACETATE price,buy 3-MALEIMIDOPROPIONIC ACID HYDRAZONIUM, TRIFLUOROACETATE - chemicalbook [m.chemicalbook.com]

- 6. 3-Maleimidopropionic Acid Hydrazonium Trifluoroacetic Acid… [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

The Hydrazide Group: A Keystone for Controlled Bioconjugation with 3-Maleimidopropiohydrazide Trifluoroacetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Maleimidopropiohydrazide Trifluoroacetate (MPH) is a heterobifunctional crosslinking reagent that has emerged as a powerful tool in bioconjugation, enabling the precise, sequential linkage of biomolecules. Its utility is anchored in the orthogonal reactivity of its two terminal functional groups: a maleimide and a hydrazide. While the maleimide’s reactivity towards sulfhydryl groups is well-documented, the critical and nuanced role of the hydrazide group is often underappreciated. This guide provides an in-depth exploration of the hydrazide moiety's function within the MPH linker, offering a detailed examination of its reaction mechanism with carbonyls, the chemical principles governing its application, and field-proven protocols for its strategic use in constructing complex bioconjugates like antibody-drug conjugates (ADCs) and functionalized nanoparticles.

Introduction: The Power of Orthogonal Chemistry in Bioconjugation

In the sophisticated landscape of drug development and proteomics, the ability to link distinct molecular entities—such as a targeting antibody and a therapeutic payload—with precision is paramount. Heterobifunctional crosslinkers are the molecular bridges that make this possible.[1][2] These reagents possess two different reactive groups, allowing for a controlled, two-step conjugation process that minimizes the formation of undesirable homodimers and complex product mixtures.[1][2][]

This compound (MPH) embodies this principle of orthogonality. It is designed with two chemically distinct reactive ends:

-

A Maleimide Group: Targets sulfhydryl (thiol) groups, predominantly found on cysteine residues in proteins.

-

A Hydrazide Group: Targets carbonyl groups, specifically aldehydes and ketones.

This dual-specificity allows a researcher to first engage a thiol-containing biomolecule (e.g., a monoclonal antibody with a native or engineered cysteine) and then, after purification, conjugate this intermediate to a second molecule bearing an aldehyde or ketone (e.g., a cytotoxic drug or a signaling probe). This guide will focus specifically on the second, crucial step of this process: the chemistry of the hydrazide group.

The Chemical Anatomy of this compound (MPH)

To understand the role of the hydrazide, we must first visualize the entire molecule and the function of each component.

Caption: Aniline acts as a nucleophilic catalyst to form a more reactive intermediate.

The Orthogonal Partner: The Maleimide-Thiol Reaction

To fully leverage MPH, one must also master its other reactive end. The maleimide group reacts with sulfhydryl groups via a Michael addition mechanism. T[4]his reaction is highly efficient and selective for thiols within a pH range of 6.5 to 7.5 .

[4][5]* Below pH 6.5: The reaction rate slows as the thiol group (-SH) is less likely to be in its more nucleophilic thiolate form (-S⁻).

-

Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, rendering it inactive. Furthermore, reaction with primary amines (e.g., lysine residues) becomes a competing side reaction.

[5]The distinct optimal pH ranges for the maleimide-thiol (6.5-7.5) and hydrazide-carbonyl (4.5-6.0) reactions are the foundation of MPH's utility as a two-step crosslinker. A researcher can perform the maleimide conjugation first at neutral pH, purify the intermediate, and then execute the hydrazide conjugation in a slightly acidic buffer, ensuring no cross-reactivity.

Stability of the Conjugate: Thioether vs. Hydrazone Bonds

The ultimate stability of the final bioconjugate is determined by the covalent linkages formed.

-

Thioether Bond (from Maleimide): The bond formed between the maleimide and a thiol is a stable thioether linkage. However, the succinimide ring it forms is susceptible to rearrangement, particularly when the conjugation occurs at an N-terminal cysteine, which can lead to the formation of a thiazine structure. A[6]dditionally, the thioether bond itself can undergo a retro-Michael reaction, leading to dissociation, though this is often slow under physiological conditions.

-

Acyl Hydrazone Bond (from Hydrazide): The acyl hydrazone bond formed by MPH is generally stable at neutral physiological pH (pH 7.4). H[7][8]owever, its key feature is its susceptibility to hydrolysis under acidic conditions. T[7][8]his pH-dependent lability is a significant advantage in drug delivery systems, where a drug can be stably linked to a carrier in the bloodstream (pH 7.4) but released in the acidic microenvironment of a tumor or within the endosomes/lysosomes of a cell (pH 5.0-6.0). T[9]he stability of the hydrazone bond is also influenced by the structure of the carbonyl partner; hydrazones formed from aromatic aldehydes are generally more stable to hydrolysis than those formed from aliphatic aldehydes due to electronic conjugation.

[7]### 6. Quantitative Data: A Comparative Look at Reaction Kinetics

The choice of a bioconjugation strategy often depends on the required reaction speed. The table below provides a comparative overview of second-order rate constants for various common bioconjugation reactions, highlighting the relative speeds of the maleimide and hydrazide chemistries.

| Reaction Type | Reactants | Approx. Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical pH | Notes |

| Thiol-Maleimide | Cysteine + Maleimide | 10² - 10³ | 6.5 - 7.5 | Very fast and efficient for cysteine targeting. |

| Hydrazone Formation | Hydrazide + Aromatic Aldehyde | 2 - 20 (catalyzed) | 7.4 | Rate is highly dependent on substrate and catalyst. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | ~1 | 7.4 | Widely used "click" chemistry, moderate speed. |

| IEDDA Cycloaddition | Tetrazine + trans-Cyclooctene (TCO) | 10³ - 10⁶ | 7.4 | Extremely fast kinetics, among the fastest bioorthogonal reactions. |

| Staudinger Ligation | Azide + Phosphine | 10⁻³ | 7.4 | Slow kinetics, often requires higher concentrations or longer reaction times. |

This table provides approximate values for comparison; actual rates can vary significantly based on specific reactants, solvent, temperature, and catalysts.

Experimental Protocols: A Field-Proven, Two-Step Workflow

This section provides a detailed, self-validating protocol for the sequential conjugation of a thiol-containing protein (Molecule A, e.g., an antibody) to a carbonyl-containing molecule (Molecule B, e.g., a drug) using MPH.

Pre-Requisite: Managing the Trifluoroacetate (TFA) Salt

MPH is supplied as a TFA salt, which can lower the pH of solutions and potentially interfere with biological assays. F[10][11]or sensitive applications, exchanging the TFA counterion for a more benign one like chloride or acetate is recommended.

Protocol for TFA/HCl Salt Exchange: 1[1][12][13]. Dissolve the MPH-TFA salt in distilled water (e.g., 1 mg/mL). 2. Add 100 mM HCl to achieve a final HCl concentration of 2-10 mM. 3. Incubate for 1-5 minutes at room temperature. 4. Freeze the solution rapidly (e.g., in liquid nitrogen). 5. Lyophilize overnight to remove all liquid. 6. Repeat the dissolution, acidification, freezing, and lyophilization cycle two more times to ensure complete exchange.

Step 1: Maleimide-Thiol Conjugation (Protein + MPH)

This step conjugates the maleimide end of MPH to the thiol group on Molecule A.

Materials:

-

Thiol-containing protein (Molecule A)

-

MPH (as HCl or acetate salt, if exchanged)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed with argon or nitrogen. *[14][15] Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds in the protein need to be reduced.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis system. *[14] Anhydrous DMSO or DMF for preparing the MPH stock solution.

[14]Workflow Diagram:

Caption: Workflow for the initial maleimide-thiol conjugation step.

Protocol:

-

Prepare Molecule A: Dissolve the thiol-containing protein in degassed Conjugation Buffer to a concentration of 1-10 mg/mL. I[14]f necessary, reduce existing disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

-

Prepare MPH Stock: Immediately before use, dissolve MPH in anhydrous DMSO or DMF to create a 10 mM stock solution. Maleimides are susceptible to hydrolysis in aqueous solutions.

-

Conjugation: While gently stirring, add the MPH stock solution to the protein solution to achieve a 10- to 20-fold molar excess of MPH over the protein. 4[14]. Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. 5[14]. Purification: Remove excess, unreacted MPH and byproducts by passing the reaction mixture over a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the buffer for the next step (e.g., MES buffer, pH 5.5). T[14]his step is critical to prevent unwanted reactions in the subsequent step.

-

Characterization: Confirm the successful conjugation of MPH to Molecule A via mass spectrometry (observing the expected mass shift) or other appropriate analytical techniques.

Step 2: Hydrazide-Carbonyl Conjugation (A-MPH + Molecule B)

This step links the now-exposed hydrazide group on the purified intermediate to the carbonyl group on Molecule B.

Materials:

-

Purified A-MPH intermediate from Step 1.

-

Carbonyl-containing molecule (Molecule B).

-

Reaction Buffer: MES or acetate buffer, pH 4.5-6.0.

-

Catalyst (Optional): Aniline stock solution (e.g., 1 M in DMSO).

-

Purification System: SEC, dialysis, or HPLC, as appropriate for the final conjugate.

Protocol:

-

Prepare Reactants: Dissolve Molecule B in the Reaction Buffer (with a small amount of co-solvent like DMSO if needed for solubility). The purified A-MPH intermediate should already be in a compatible buffer from the previous purification step.

-

Conjugation: Combine the A-MPH intermediate and Molecule B (using a 5- to 10-fold molar excess of Molecule B).

-

Catalysis (if reacting at pH > 6.0): If performing the reaction at a higher pH, add aniline to a final concentration of 10-100 mM to catalyze the reaction. 4[16]. Incubation: Incubate the reaction for 4-24 hours at room temperature, protected from light. Monitor the reaction progress using an appropriate technique (e.g., HPLC, SDS-PAGE).

-

Purification: Purify the final conjugate (A-Linker-B) from excess Molecule B and other reagents using a suitable method such as size-exclusion chromatography, dialysis, or preparative HPLC.

-

Final Characterization: Thoroughly characterize the final conjugate to confirm its identity, purity, and integrity using techniques like mass spectrometry, SDS-PAGE, and functional assays.

Conclusion: The Hydrazide as a Tool for Precision Engineering

The hydrazide group of this compound is not merely a secondary reactive site; it is a key enabler of advanced bioconjugation strategies. Its unique, pH-dependent reactivity with carbonyls provides an orthogonal handle to the well-established maleimide-thiol chemistry. This allows for the rational, sequential assembly of complex biomolecular architectures. By understanding the underlying chemical mechanisms, the influence of pH, the utility of catalysis, and the stability of the resulting hydrazone bond, researchers can harness the full potential of MPH. From creating pH-responsive drug delivery systems to precisely labeling cellular components, the deliberate and controlled chemistry of the hydrazide group empowers scientists and drug developers to build more effective and sophisticated tools for research and medicine.

References

- BenchChem. (2025). Application Notes: Protocol for Two-Step Conjugation of Peptides using 11-Maleimidoundecanoic Acid Hydrazide. BenchChem.

- Yashaswini, M., & Dinesh, M. (2014).

- Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic Catalysis of Hydrazone Formation and Transimination: Implications for Dynamic Covalent Chemistry. Journal of the American Chemical Society.

- Tocris Bioscience. (n.d.). Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Tocris Bioscience.

- Biotium. (2020). Protocol: Maleimide Labeling of Protein Thiols. Biotium.

- Morelli, M., et al. (2023). Acyl Hydrazides and Acyl Hydrazones as High-Performance Chemical Exchange Saturation Transfer MRI Contrast Agents. MDPI.

- Krainer, G., & Broz, P. (2019). Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin. PMC.

- Lumiprobe. (n.d.).

- TCI Chemicals. (n.d.). Protein-maleimide Conjugates for Thiol-maleimide Crosslinking. TCI Chemicals.

- Wikipedia. (n.d.). Hydrazone.

- Thermo Fisher Scientific. (n.d.). Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

- Bode, J. W., et al. (2024). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.

- Chalker, J. M., et al. (2018). Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones. NIH.

- ResearchGate. (n.d.). Examples of bioorthogonal reactions useful for bioconjugation and general comments about their utility and challenges.

- Miller, L. W., et al. (2012). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. PubMed Central.

- Vogel, C. W. (2013).

- Fiori, S., et al. (2025).

- LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein.

- Hunter, A. K., & Hill, J. J. (2014). Bioconjugation Reaction Engineering and Kinetics Simulation Using Tenua.

- Lee, D., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications.

- Spokoyny, A. M., et al. (2021). Rapid and robust cysteine bioconjugation with vinylheteroarenes. RSC Publishing.

- Miller, L. W., et al. (2012). Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. PMC.

- Thermo Fisher Scientific. (2018).

- Bio-Works. (n.d.). Conversion of ion-pairing agents/counter ions.

- BenchChem. (2025). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide. BenchChem.

- Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.

- BOC Sciences. (2025).

- Wikipedia. (n.d.). Peptide synthesis.

- Figueras, E., et al. (2025). (PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches.

- Derksen, D. J., et al. (2017). Citropin 1.

- Fontan, P., et al. (2018). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. PMC.

- ResearchGate. (2025). The kinetics of reaction between L-cysteine hydrochloride and some maleimides.

- Prakash Academy. (2012).

- BenchChem. (2025). A Comparative Guide to TFA and HCl Salts in Peptide Research and Development.

- Quora. (2021). How to remove trifluoroacetate (TFA salt) from 36 amino acids peptides and replace it with saline.

- ResearchGate. (2025). (PDF)

- Kalia, J., & Raines, R. T. (2011). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC.

- Vector Labs. (n.d.). Maleimide Reaction Chemistry.

- Google Patents. (n.d.).

- Alfa Chemistry. (n.d.). Guidelines for Protein/Antibody Labeling with Maleimide Dyes.

- BenchChem. (n.d.). Technical Support Center: Trifluoroacetic Acid (TFA) Salt Effects in Peptide Experiments.

- Ravasco, J. M. J. M., et al. (2019). Bioconjugation with Maleimides: A Useful Tool for Chemical Biology. PubMed.

- ResearchGate. (n.d.).

- E-Journal of Chemistry. (2020). The Role of Counter-Ions in Peptides—An Overview. PMC.

- Erckes, V., et al. (n.d.).

- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.

- BenchChem. (2025). Step-by-Step Protein Labeling Using N-(2-Aminoethyl)

- Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications.

- BOC Sciences. (n.d.). Heterobifunctional Crosslinkers for Labeling.

Sources

- 1. lifetein.com [lifetein.com]

- 2. m.youtube.com [m.youtube.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Bioisosteres of Acylhydrazones as Stable Inhibitors of the Aspartic Protease Endothiapepsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fast, Irreversible Modification of Cysteines through Strain Releasing Conjugate Additions of Cyclopropenyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. korambiotech.com [korambiotech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. researchgate.net [researchgate.net]

- 15. biotium.com [biotium.com]

- 16. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

An In-depth Technical Guide on the Trifluoroacetate Counterion in Drug Development

Introduction: The Unseen Partner in Drug Development

In the realm of pharmaceutical sciences, particularly in the development of peptide and small molecule therapeutics, the active pharmaceutical ingredient (API) rarely exists in isolation. It is most often accompanied by a counterion, an ion that balances the charge of the API. While seemingly a minor component, the choice and presence of a counterion can profoundly influence the physicochemical properties, stability, and biological activity of a drug candidate. This guide focuses on a ubiquitous yet often scrutinized counterion: trifluoroacetate (TFA).

Trifluoroacetic acid (TFA) is a structurally simple but potent organic acid, widely employed in modern synthetic chemistry.[1] Its unique properties, including high acidity (pKa ~0.5), volatility, and solubility in organic solvents, make it an indispensable tool in solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) for purification.[1][2][3] Consequently, APIs, especially cationic peptides, are frequently isolated as TFA salts.[4][5][6]

However, the presence of the trifluoroacetate counterion is not always benign. It can introduce experimental variability, interfere with biological assays, and in some instances, elicit undesired physiological responses.[3][7] Therefore, a thorough understanding of the purpose, impact, and management of the TFA counterion is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical overview of the trifluoroacetate counterion, from its chemical origins to strategies for its detection, quantification, and removal.

The Dual Role of Trifluoroacetate: A Necessary Tool with Potential Drawbacks

The prevalence of the trifluoroacetate counterion in research-grade and early-phase drug candidates is a direct consequence of its utility in chemical synthesis and purification.

A Cornerstone of Peptide Synthesis and Purification

In SPPS, TFA is the reagent of choice for the cleavage of peptides from the solid-phase resin and the simultaneous removal of acid-labile protecting groups from amino acid side chains.[1] Its strong acidity ensures a rapid and complete reaction, which is critical for maximizing the yield and purity of the synthesized peptide.[1]

During purification by RP-HPLC, a low concentration of TFA (typically 0.1%) is often added to the mobile phase.[2][3] Here, it serves as an ion-pairing agent, forming a neutral complex with the positively charged API. This interaction enhances the retention of the analyte on the hydrophobic stationary phase, leading to improved peak shape and resolution.[2] The volatility of TFA is another advantageous property, as it can be easily removed by lyophilization.[1]

The "TFA Problem": Unintended Consequences in Drug Development

Despite its utility, residual trifluoroacetate can be problematic in subsequent stages of drug development. The amount of residual TFA in a lyophilized peptide powder can be substantial, ranging from 10% to 45% by weight.[7] Peptides with a higher number of basic residues, such as arginine, lysine, and histidine, tend to retain more TFA due to stronger ionic interactions.[7]

The concerns associated with the TFA counterion can be categorized as follows:

-

Biological Interference : The trifluoroacetate ion itself can exhibit biological activity. It has been reported to be cytotoxic at certain concentrations, inhibit cell proliferation, and trigger apoptosis.[7][8] Furthermore, TFA can interfere with enzymatic assays and receptor-binding studies, potentially leading to an inaccurate assessment of a drug candidate's potency and efficacy.[3][7] In some cases, TFA-modified proteins have been shown to induce immune responses.[3]

-

Alteration of Physicochemical Properties : The presence of the TFA counterion can influence the solubility, stability, and aggregation propensity of a peptide or small molecule.[7] This can impact formulation development and the biopharmaceutical performance of the drug candidate.

-

Analytical Interference : The strong acidity of residual TFA can lower the pH of experimental solutions, which may denature proteins or affect pH-sensitive interactions.[7] Additionally, TFA has a strong absorbance in the infrared region, which can interfere with spectroscopic analyses like Fourier-transform infrared (FTIR) spectroscopy.[4][5][7]

Given these potential issues, the careful management of the trifluoroacetate counterion is a critical aspect of the transition from early-stage research to preclinical and clinical development.

A Decision-Making Framework for Managing Trifluoroacetate

The decision to remove or exchange the trifluoroacetate counterion is not always straightforward and depends on a variety of factors, including the intended application of the compound, the properties of the API, and regulatory considerations.

Caption: Decision framework for managing the TFA counterion.

Analytical Techniques for the Detection and Quantification of Trifluoroacetate

Accurate and reliable analytical methods are essential for determining the amount of residual trifluoroacetate in a sample. Several techniques are commonly employed, each with its own advantages and limitations.

| Analytical Technique | Principle | Advantages | Disadvantages | References |

| Ion Chromatography (IC) | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | High sensitivity and specificity for anions. Can simultaneously quantify other ions. | Requires specialized instrumentation. | [9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 19F NMR is used to detect and quantify the fluorine atoms in the trifluoroacetate ion. | Highly specific for fluorine-containing compounds. Provides quantitative information. | Lower sensitivity compared to other methods. Requires an NMR spectrometer. | [4][5][10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. The C=O stretch of TFA has a characteristic absorption band. | Rapid and non-destructive. Can be used for qualitative and semi-quantitative analysis. | Can be subject to interference from other components in the sample. | [4][5][7][10] |

| High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) | Separation by HPLC followed by detection of the non-volatile analyte after evaporation of the mobile phase. | Universal detector for non-volatile compounds. Does not require a chromophore. | Response can be non-linear. Lower sensitivity for volatile compounds. | [10] |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | High-resolution separation by UPLC coupled with highly sensitive and specific detection by mass spectrometry. | Very high sensitivity and specificity. Can detect TFA at very low concentrations. | Requires sophisticated and expensive instrumentation. | [11][12] |

Experimental Protocol: Quantification of Trifluoroacetate by Ion Chromatography

This protocol provides a general procedure for the quantification of TFA in a peptide sample using ion chromatography with suppressed conductivity detection.

-

Sample Preparation:

-

Accurately weigh a known amount of the lyophilized peptide sample.

-

Dissolve the sample in a known volume of deionized water to achieve a target concentration (e.g., 1 mg/mL).

-

If necessary, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

-

Standard Preparation:

-

Chromatographic Conditions:

-

Analysis:

-

Inject a fixed volume of the calibration standards and the sample solution into the ion chromatograph.

-

Integrate the peak corresponding to the trifluoroacetate anion.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of TFA in the sample solution from the calibration curve.

-

Calculate the weight percentage of TFA in the original lyophilized peptide sample.

-

Methods for Trifluoroacetate Removal and Counterion Exchange

When the presence of trifluoroacetate is deemed undesirable, several methods can be employed for its removal or exchange with a more biocompatible counterion, such as acetate or chloride.[7] The choice of method depends on the physicochemical properties of the API, the desired final counterion, and the scale of the operation.

| Method | Principle | Advantages | Disadvantages | References |

| Ion-Exchange Chromatography | The API solution is passed through a column packed with an anion-exchange resin that has been pre-equilibrated with the desired counterion. | Can achieve a high degree of counterion exchange. | Can be time-consuming. Potential for API loss due to non-specific binding to the resin. | [4][5][7] |

| Reverse-Phase HPLC | The API is purified using RP-HPLC with a mobile phase containing the desired counterion (e.g., acetic acid or hydrochloric acid) instead of TFA. | Combines purification and counterion exchange in a single step. | May require optimization of chromatographic conditions. Potential for incomplete exchange. | [4][5][7][14] |

| Repeated Lyophilization with a Strong Acid | The API is dissolved in a dilute solution of a strong acid with a volatile counterion (e.g., HCl) and then lyophilized. This process is repeated several times. | Simple and effective for exchanging TFA with chloride. | The highly acidic conditions can cause degradation of acid-labile APIs.[4][5] Requires multiple cycles for complete exchange.[10][14] | |

| Deprotonation/Reprotonation Cycle | The API is dissolved in a basic solution to deprotonate the charged groups, followed by reprotonation with the desired acid. | Can achieve complete removal of TFA. | The basic conditions can cause degradation of base-labile APIs. | [4][5] |

Experimental Protocol: Trifluoroacetate to Chloride Exchange by Repeated Lyophilization

This protocol describes a common procedure for exchanging the trifluoroacetate counterion with chloride.

-

Dissolution: Dissolve the peptide-TFA salt in a dilute solution of hydrochloric acid (e.g., 10 mM HCl) at a concentration of approximately 1 mg/mL.[10][14]

-

Incubation: Allow the solution to stand at room temperature for a few minutes to facilitate the initial ion exchange.[14]

-

Freezing: Freeze the solution, for example, in a dry ice/acetone bath or a -80°C freezer.[14]

-

Lyophilization: Lyophilize the frozen solution until all the solvent has been removed.

-

Repetition: Repeat steps 1-4 for a total of 2-3 cycles to ensure complete exchange.[10][14]

-

Final Reconstitution: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired buffer for subsequent experiments.

Caption: Workflow for TFA to HCl counterion exchange.

Regulatory Considerations and Future Perspectives

From a regulatory standpoint, the salt form of an API is considered an integral part of the drug substance. While TFA salts are common in early-stage research, for therapeutic applications, more biologically compatible counterions like acetate and chloride are generally preferred.[15] The use of a TFA salt in a final drug product is not precluded, but it requires rigorous justification and toxicological assessment to ensure patient safety.[15] Regulatory agencies may consider a change in the counterion to constitute a new chemical entity, which could have significant implications for the drug development and approval process.[15]

The potential toxicity of trifluoroacetate is a subject of ongoing research and debate. While some studies have indicated low to moderate toxicity in mammals, concerns remain about its environmental persistence and potential for bioaccumulation.[16][17][18][19] As our understanding of the long-term effects of TFA evolves, regulatory guidelines for its acceptable levels in pharmaceutical products may become more stringent.[20][21][22]

Conclusion

The trifluoroacetate counterion is a double-edged sword in drug development. Its utility in synthesis and purification is undeniable, but its potential to influence the physicochemical and biological properties of a drug candidate necessitates careful consideration and management. A proactive approach, involving the accurate quantification of residual TFA and, when necessary, its removal or exchange, is crucial for ensuring the reliability of experimental data and the safety and efficacy of novel therapeutics. As the field of drug development continues to advance, a deeper understanding of the role of counterions will remain a key factor in the successful translation of promising molecules from the laboratory to the clinic.

References

-

Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. (n.d.). PubMed. Retrieved from [Link]

-

An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. (n.d.). PubMed. Retrieved from [Link]

-

Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. (2022). MDPI. Retrieved from [Link]

-

SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. (n.d.). Ozone Secretariat. Retrieved from [Link]

-

(PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. (n.d.). ResearchGate. Retrieved from [Link]

-

TFA removal service: switch to acetate or HCl salt form of peptide. (n.d.). LifeTein. Retrieved from [Link]

-

Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. (2025). MDPI. Retrieved from [Link]

-

Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (2023). PubMed. Retrieved from [Link]

-

Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water by Direct Injection Using UPLC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]

-

Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.). AAPPTec. Retrieved from [Link]

-

The Role of Counter-Ions in Peptides—An Overview. (2020). PMC - NIH. Retrieved from [Link]

-

XII. BIOLOGICAL AND HEALTH EFFECTS. (n.d.). NASA. Retrieved from [Link]

-

Trifluoroacetic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. (2025). Faraday Discussions (RSC Publishing). Retrieved from [Link]

-

Routine Determination of Trifluoroacetic Acid (TFA) and Difluoroacetic Acid (DFA) in Surface and Drinking Water. (n.d.). Waters Corporation. Retrieved from [Link]

-

HPLC Analysis of TFA. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Trifluoroacetic acid. (n.d.). Solubility of Things. Retrieved from [Link]

-

Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides. (n.d.). PMC - NIH. Retrieved from [Link]

-

Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches. (n.d.). Semantic Scholar. Retrieved from [Link]

-

〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. (n.d.). USP-NF ABSTRACT. Retrieved from [Link]

-

Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (n.d.). OUCI. Retrieved from [Link]

-

State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. (n.d.). MDPI. Retrieved from [Link]

-

EFSA Proposes New Health Guidance Values for Trifluoroacetic Acid. (2025). Foresight. Retrieved from [Link]

-

〈503.1〉 Trifluoroacetic Acid (TFA) in Peptides. (n.d.). Scribd. Retrieved from [Link]

-

Trifluoroacetic acid (TFA) – FAQ. (2025). CHEM Trust. Retrieved from [Link]

-

Derivation of permitted daily exposure value for trifluoroacetic acid as an impurity in pharmaceutical products. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. lcms.labrulez.com [lcms.labrulez.com]

- 12. waters.com [waters.com]

- 13. scribd.com [scribd.com]

- 14. lifetein.com [lifetein.com]

- 15. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. ozone.unep.org [ozone.unep.org]

- 18. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. csl.noaa.gov [csl.noaa.gov]

- 20. useforesight.io [useforesight.io]

- 21. chemtrust.org [chemtrust.org]